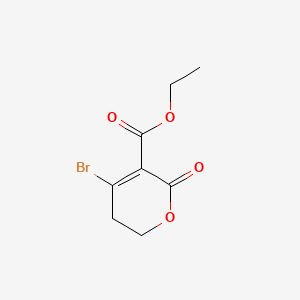

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate

Description

Ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate is a brominated dihydropyran derivative featuring a fused lactone (2-oxo) ring and an ethyl ester group at position 2. The bromine atom at position 4 enhances its reactivity, making it a valuable intermediate in medicinal chemistry and materials science. These compounds are typically synthesized via solvent-free condensation or multi-component reactions, followed by recrystallization for purification .

Properties

Molecular Formula |

C8H9BrO4 |

|---|---|

Molecular Weight |

249.06 g/mol |

IUPAC Name |

ethyl 4-bromo-6-oxo-2,3-dihydropyran-5-carboxylate |

InChI |

InChI=1S/C8H9BrO4/c1-2-12-7(10)6-5(9)3-4-13-8(6)11/h2-4H2,1H3 |

InChI Key |

UIPILPVCRYWSBB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(CCOC1=O)Br |

Origin of Product |

United States |

Preparation Methods

Reaction Overview

- Starting materials : 1-Bromo-3-chloropropane and methyl acetoacetate.

- Key steps :

- Alkylation of methyl acetoacetate with 1-bromo-3-chloropropane.

- Cyclization and subsequent halogen substitution to form the pyran ring.

Reaction Scheme

1-Bromo-3-chloropropane + Methyl acetoacetate → Haloketone intermediate → Cyclization → Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate

Process Details

| Step | Reagents | Conditions | Notes |

|---|---|---|---|

| Alkylation | Methyl acetoacetate + 1-Bromo-3-chloropropane | Alcoholic solvent (e.g., ethanol) | Base (e.g., potassium carbonate) |

| Cyclization | Heat | Reflux | Facilitates ring closure |

| Halogen substitution | Bromination | Use of N-bromosuccinimide (NBS) or direct bromination | Introduces bromine at position 4 |

One-Pot Synthesis via Alkylation and Cyclization

This approach simplifies the process by combining steps, reducing purification stages, and improving yields.

Reaction Pathway

- Starting materials : Ethyl acetoacetate derivatives and halogenated alkyl halides.

- Key steps :

- Alkylation of ethyl acetoacetate with a suitable halogenated precursor.

- Cyclization under basic conditions to form the pyran ring with bromine substitution.

Reaction Scheme

Ethyl acetoacetate + 1-Bromo-3-chloropropane → Intermediate → Cyclization → this compound

Process Parameters

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) or Dimethylformamide (DMF) | Polar aprotic solvents favor SN2 reactions |

| Base | Sodium hydride (NaH) or sodium ethoxide | Strong base to deprotonate acetoacetate |

| Temperature | -10°C to 0°C | Controls reactivity and selectivity |

- The process described in patent CN104496858A outlines a mild, high-yield synthesis involving similar steps, emphasizing operational simplicity and high purity.

Bromination of 2H-Pyran Derivatives

An alternative route involves bromination of pre-formed pyran compounds.

Reaction Pathway

- Synthesis of the pyran core followed by selective bromination at the 4-position.

Reaction Scheme

Precursor pyran compound + N-bromosuccinimide (NBS) → this compound

Conditions

| Parameter | Value | Notes |

|---|---|---|

| Solvent | Carbon tetrachloride or acetonitrile | Suitable for radical bromination |

| Catalyst | None or benzoyl peroxide | Initiates radical chain reaction |

| Temperature | Room temperature | Mild conditions |

Note : This method is less common due to regioselectivity challenges but can be effective with proper control.

Data Table: Summary of Preparation Methods

| Method | Starting Materials | Key Reagents | Solvent | Conditions | Yield | Advantages |

|---|---|---|---|---|---|---|

| Alkylation & Cyclization (Patent WO2011108001A2) | Methyl acetoacetate, 1-Bromo-3-chloropropane | K2CO3, ethanol | Ethanol | Reflux, 80-100°C | ~70-80% | Simple, scalable, high purity |

| One-Pot Alkylation & Cyclization | Ethyl acetoacetate derivatives, halogenated alkyl | NaH, THF/DMF | -10°C to 0°C | Mild, controlled | 65-75% | Operational simplicity |

| Bromination of Pyran | Pyran derivative + NBS | NBS | Acetonitrile | Room temperature | Variable | Regioselective, requires control |

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate can undergo various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in an aprotic solvent like dimethyl sulfoxide (DMSO) are commonly used.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are typical reducing agents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions can be employed.

Major Products Formed

Nucleophilic Substitution: Products include ethyl 4-amino-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate or ethyl 4-thio-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate.

Reduction: The major product is ethyl 4-bromo-5,6-dihydro-2-hydroxy-2H-pyran-3-carboxylate.

Oxidation: Products may include ethyl 4-bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylic acid.

Scientific Research Applications

Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in the preparation of various heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes by interacting with their active sites. The bromine atom and the keto group play crucial roles in its binding affinity and reactivity with molecular targets. The compound’s ability to undergo nucleophilic substitution and reduction reactions also contributes to its versatility in various chemical and biological processes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural features include a partially saturated pyran ring, bromine substitution, and an ester group. Below is a comparison with structurally related compounds from the evidence:

Key Observations :

- Bromine Positioning : Bromine at position 4 in the target compound vs. position 6 in chromene derivatives (e.g., ) alters electronic effects and steric interactions.

- Bioactivity : Brominated esters like Ethyl 6-bromo-2-oxochromene-3-carboxylate exhibit antimicrobial properties, suggesting the target compound may share similar applications .

Spectroscopic and Crystallographic Data

- NMR/IR Trends : Bromine’s electronegativity deshields adjacent protons, causing downfield shifts in $^1$H NMR (e.g., δ 7.5–8.0 ppm for aromatic Br in ). IR spectra show strong C=O stretches (~1700 cm$^{-1}$) for lactone and ester groups .

- Crystallography : Similar compounds (e.g., thiazolopyrimidines ) are analyzed using SHELX and WinGX software, revealing planar heterocyclic cores and π-halogen interactions stabilizing crystal packing .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-Bromo-5,6-dihydro-2-oxo-2H-pyran-3-carboxylate, and how are key intermediates characterized?

- Methodological Answer : The compound is often synthesized via bromination of dihydropyran precursors or cross-coupling reactions. For example, Suzuki-Miyaura coupling using boronate esters (e.g., Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydro-2H-pyran-3-carboxylate) as intermediates can introduce bromine selectively . Key intermediates are characterized using ESI-MS (to confirm molecular weight) and NMR (to verify regiochemistry and purity). Reaction progress is monitored via TLC or HPLC with UV detection .

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation, resolving bond lengths (e.g., C–Br ≈ 1.89–1.92 Å) and dihedral angles . For non-crystalline samples, 2D NMR (COSY, HSQC) is used to assign proton and carbon environments. IR spectroscopy confirms carbonyl (C=O at ~1700 cm⁻¹) and ester (C–O at ~1250 cm⁻¹) groups .

Advanced Research Questions

Q. What strategies optimize bromination in dihydropyran derivatives to minimize side reactions?

- Methodological Answer : Bromination at the 4-position requires careful control of reaction conditions. Use of N-bromosuccinimide (NBS) in anhydrous DMF at 0–5°C minimizes over-bromination. Kinetic studies via in-situ IR or Raman spectroscopy help track intermediate formation. Quenching with aqueous Na₂S₂O₃ removes excess bromine. Competitive pathways (e.g., ring-opening) are mitigated by steric hindrance from the ester group .

Q. How do computational models (e.g., DFT) assist in understanding the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict electrophilic sites by analyzing Fukui indices and Molecular Electrostatic Potential (MEP) surfaces. For example, the bromine atom and α,β-unsaturated carbonyl system show high electrophilicity, explaining susceptibility to nucleophilic attack. Transition-state modeling validates reaction mechanisms for cross-coupling or cycloaddition pathways .

Q. How can researchers address discrepancies in spectroscopic data for this compound across studies?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ for H-5) arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration. Cross-validate data using heteronuclear coupling constants (JCH) from HSQC and HMBC. For ESI-MS, isotopic patterns (Br: 1:1 ratio for M/M+2) confirm molecular identity. Comparative analysis with structurally analogous compounds (e.g., ethyl pyran carboxylates) resolves ambiguities .

Q. What is the impact of substituents on the conformational dynamics of the dihydropyran ring?

- Methodological Answer : The 5,6-dihydro-2H-pyran ring adopts a half-chair conformation , stabilized by the ester group at C-3. Substituents like bromine at C-4 introduce steric strain, altering puckering parameters (e.g., θ₂ from 10° to 15°). Variable-temperature NMR (VT-NMR) tracks ring-flipping barriers, while SC-XRD reveals intermolecular interactions (e.g., C–Br⋯O halogen bonding) that influence crystal packing .

Data Contradiction Analysis

Q. Why do reported yields for this compound vary significantly in literature?

- Methodological Answer : Yield variations stem from differences in purification techniques. For example, column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) affect recovery rates. Impurities from incomplete bromination (e.g., mono- vs. di-brominated byproducts) require HPLC-MS for quantification. Reaction scale (mg vs. gram) also impacts efficiency due to mixing and heat transfer limitations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.